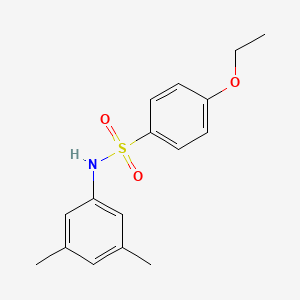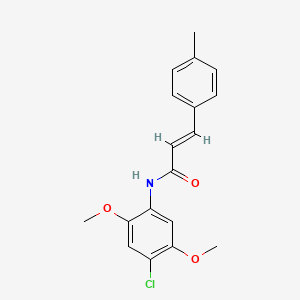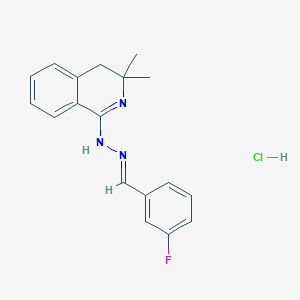
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide, also known as DMEBS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide may inhibit the activity of enzymes involved in cancer cell proliferation and bacterial growth. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide may also modulate the immune system and reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been found to exhibit interesting biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has also been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases. Additionally, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been reported to modulate the expression of genes involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has been found to exhibit interesting biochemical and physiological effects. However, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide. One potential direction is to investigate the mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide in more detail. This could involve studying the interaction of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide with specific enzymes and proteins involved in cancer cell proliferation and bacterial growth. Another potential direction is to investigate the potential of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, it may be interesting to investigate the potential of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a drug delivery system, as it has been reported to exhibit low toxicity and high selectivity for cancer cells.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 3,5-dimethylaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a white solid with a melting point of 112-114°C. The purity of the compound can be determined by melting point analysis and thin-layer chromatography.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been found to have potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been reported to have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-5-7-16(8-6-15)21(18,19)17-14-10-12(2)9-13(3)11-14/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKYLZDACKPKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)

![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)


![2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5824397.png)


![N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide](/img/structure/B5824409.png)
![N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5824413.png)
![4-({[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}amino)benzamide](/img/structure/B5824415.png)
![1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824422.png)